molecular formula C26H20N2O2 B13993319 N-[4-(4-benzamidophenyl)phenyl]benzamide CAS No. 4471-10-7

N-[4-(4-benzamidophenyl)phenyl]benzamide

Cat. No.: B13993319
CAS No.: 4471-10-7
M. Wt: 392.4 g/mol
InChI Key: GSPPYQYDYGNLGX-UHFFFAOYSA-N
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Description

N-[4-(4-Benzamidophenyl)phenyl]benzamide is a bis-benzamide derivative characterized by a central biphenyl core functionalized with benzamide groups at both para positions. The compound’s rigidity and planar aromatic system may facilitate π-π stacking and hydrogen bonding, properties critical for binding affinity .

Properties

CAS No.

4471-10-7

Molecular Formula

C26H20N2O2

Molecular Weight

392.4 g/mol

IUPAC Name

N-[4-(4-benzamidophenyl)phenyl]benzamide

InChI

InChI=1S/C26H20N2O2/c29-25(21-7-3-1-4-8-21)27-23-15-11-19(12-16-23)20-13-17-24(18-14-20)28-26(30)22-9-5-2-6-10-22/h1-18H,(H,27,29)(H,28,30)

InChI Key

GSPPYQYDYGNLGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-benzamidophenyl)phenyl]benzamide typically involves the reaction of 4-aminobenzamide with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond, resulting in the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Anhydrous dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-benzamidophenyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether, reflux.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[4-(4-benzamidophenyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anticancer properties and ability to inhibit specific biological pathways.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[4-(4-benzamidophenyl)phenyl]benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity. The compound may interfere with signaling pathways, leading to altered cellular functions. For example, it may inhibit kinase enzymes, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

N4-Benzoylsulfabenzamide (Compound 48)

  • Structure : Features a sulfonamide bridge instead of a direct phenyl-phenyl linkage.
  • Synthesis : Reacted sulfabenzamide with benzoyl chloride in pyridine, yielding a crystalline product .
  • Activity : Sulfonamide derivatives are often investigated for antitubercular activity due to their ability to inhibit bacterial folate synthesis.

N4-Lauroylsulfathiazole (Compound 29)

  • Structure : Incorporates a lauroyl chain and thiazole ring.
  • Synthesis : Similar acylation method using lauroyl chloride and sulfathiazole .
  • Activity : Long alkyl chains may enhance lipophilicity, improving membrane permeability.
Parameter N-[4-(4-Benzamidophenyl)phenyl]benzamide N4-Benzoylsulfabenzamide N4-Lauroylsulfathiazole
Core Structure Biphenyl-linked benzamides Sulfonamide bridge Thiazole-sulfonamide
Key Substituents None Benzoyl Lauroyl
Synthesis Yield Not reported ~60% (analogous methods) ~55-65%

Heterocyclic-Functionalized Benzamides

N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide

  • Activity : Exhibits potent anticancer activity (cervical cancer) due to imidazole’s ability to coordinate with biological targets .

N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide (4b)

  • Structure: Contains a thiophene ring and aminocyclopropyl group.
  • Activity : Demonstrates anti-LSD1 activity, crucial for epigenetic regulation in cancers .
Parameter This compound N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide
Heterocycle None Imidazole Thiophene
Bioactivity Not reported Anticancer (72% yield) Anti-LSD1 (melting point: 284–286°C)

5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide

  • Activity : Strong antimicrobial activity against Desulfovibrio piger (82–90% growth inhibition at 0.37–1.10 µmol/L) .
  • SAR : Nitro and chloro groups enhance electron deficiency, improving interaction with bacterial enzymes.

N-(4-Benzamidophenyl)-4-((4-methoxybenzamido)methyl)benzamide (Compound 31)

  • Structure : Includes a methoxybenzamido-methyl substituent.
  • Properties : Lower yield (53%) compared to simpler derivatives, possibly due to steric hindrance during synthesis .
Parameter This compound 5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide N-(4-Benzamidophenyl)-4-((4-methoxybenzamido)methyl)benzamide
Functional Groups Benzamide Hydroxy, nitro, chloro Methoxy, methylene-benzamide
Bioactivity Not reported Antimicrobial Not reported
Yield Not reported Not reported 53%

Metal Complexes of Benzamides

Copper Complex of [N-(4'-Chlorophenyl)(piperidin-1"-yl)methyl]benzamide

  • Activity : Exhibits dose-dependent anthelmintic activity against Eicinia foetida (20 mg/mL), surpassing the standard drug albendazole .
  • SAR : Metal coordination enhances electron delocalization, improving redox activity.

Key Research Findings

  • Antimicrobial Potency : Halogenated and nitro-substituted benzamides (e.g., 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide) show superior activity due to enhanced electrophilicity .
  • Anticancer Applications : Imidazole- and thiophene-functionalized derivatives target specific enzymes (e.g., LSD1, PI3K) involved in cancer progression .
  • Structural Flexibility : Introducing alkyl chains (e.g., lauroyl) or heterocycles modulates solubility and target engagement .

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